3-Iodo-1-methyl-1H-indazol-7-ol
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Overview
Description
3-Iodo-1-methyl-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of iodine and methyl groups in the compound’s structure can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-1H-indazol-7-ol typically involves the iodination of 1-methyl-1H-indazol-7-ol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-1H-indazol-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-methyl-1H-indazol-7-ol.
Scientific Research Applications
3-Iodo-1-methyl-1H-indazol-7-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-1H-indazol-7-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom can enhance the compound’s binding affinity to its molecular targets, leading to increased potency.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazol-7-ol: Lacks the iodine atom, which can affect its reactivity and biological activity.
3-Bromo-1-methyl-1H-indazol-7-ol: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
Uniqueness
3-Iodo-1-methyl-1H-indazol-7-ol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives.
Biological Activity
Overview
3-Iodo-1-methyl-1H-indazol-7-ol is a member of the indazole family, which is known for its diverse biological activities. Indazoles, including this compound, have been extensively studied for their potential therapeutic applications in various fields such as oncology and inflammation. This article focuses on the biological activity of this compound, examining its mechanisms of action, biochemical properties, and relevant case studies.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound is believed to primarily act on tyrosine kinases , which are critical regulators of cell growth and differentiation. By binding to the hinge region of these enzymes, it may influence various cellular processes.
Key Mechanisms:
- Tyrosine Kinase Inhibition: This compound has shown potential in inhibiting specific tyrosine kinases, which play significant roles in cancer progression and cellular signaling pathways.
- Enzyme Interaction: The iodine atom in the compound enhances its ability to form halogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding.
This compound exhibits a range of biological activities:
Activity Type | Description |
---|---|
Anticancer | Inhibits cancer cell proliferation and induces apoptosis in certain cell lines. |
Anti-inflammatory | Modulates inflammatory pathways by inhibiting key enzymes involved in inflammation. |
Antimicrobial | Exhibits antibacterial and antifungal properties against various pathogens. |
Antioxidant | Scavenges free radicals, contributing to its protective effects on cells. |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the downregulation of specific oncogenes and upregulation of tumor suppressor genes .
- Anti-inflammatory Effects : Research indicated that this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis .
- Antimicrobial Properties : In vitro tests showed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Properties
Molecular Formula |
C8H7IN2O |
---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
3-iodo-1-methylindazol-7-ol |
InChI |
InChI=1S/C8H7IN2O/c1-11-7-5(8(9)10-11)3-2-4-6(7)12/h2-4,12H,1H3 |
InChI Key |
GUDLZUGEILXEKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=N1)I |
Origin of Product |
United States |
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